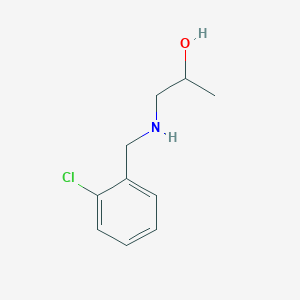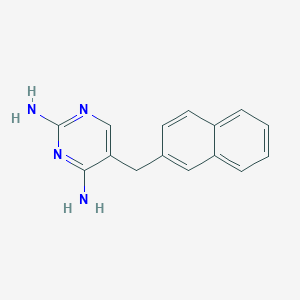
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is a heterocyclic compound that features an isochromenone core with an epoxide ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one typically involves the formation of the isochromenone core followed by the introduction of the epoxide ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isochromenone structure. The epoxide ring can then be introduced through an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and epoxidation steps, allowing for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to open the epoxide ring or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one exerts its effects depends on its interaction with molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. This reactivity makes it useful in the study of enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: These compounds share the isochromenone core and have similar biological activities.
Epoxides: Compounds with epoxide rings exhibit similar reactivity and can undergo analogous chemical reactions.
Isochromenones: Other derivatives of isochromenone may have different substituents but share the core structure.
Uniqueness
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to the combination of the isochromenone core and the epoxide ring, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H12O3/c1-7-4-9-5-8(11-6-14-11)2-3-10(9)12(13)15-7/h2-3,5,7,11H,4,6H2,1H3 |
Clave InChI |
GDYZAIROCXYGSI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC(=C2)C3CO3)C(=O)O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 6-amino-4,5,6,7-tetrahydro-7-hydroxy-](/img/structure/B8621450.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)


![1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B8621478.png)
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)


